4-Tert-butyl-1-methylcyclohex-3-en-1-ol
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Overview
Description
4-Tert-butyl-1-methylcyclohex-3-en-1-ol is an organic compound with the molecular formula C11H20O It is a cyclohexene derivative with a tert-butyl group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-methylcyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-tert-butyl-1-methylcyclohex-3-en-1-one using a suitable catalyst. Another method includes the reduction of 4-tert-butyl-1-methylcyclohex-3-en-1-one using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 4-tert-butyl-1-methylcyclohex-3-en-1-one
Reduction: 4-tert-butyl-1-methylcyclohexane
Substitution: Various substituted cyclohexenes depending on the reagent used
Scientific Research Applications
4-Tert-butyl-1-methylcyclohex-3-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-methylcyclohex-3-en-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
4-methylcyclohex-3-en-1-ol: Similar structure but lacks the tert-butyl group.
trans-1-tert-butyl-4-methylcyclohexane: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Tert-butyl-1-methylcyclohex-3-en-1-ol is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexene ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
37720-57-3 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-tert-butyl-1-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2,3)9-5-7-11(4,12)8-6-9/h5,12H,6-8H2,1-4H3 |
InChI Key |
GCPOSRRAKYHGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1)C(C)(C)C)O |
Origin of Product |
United States |
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